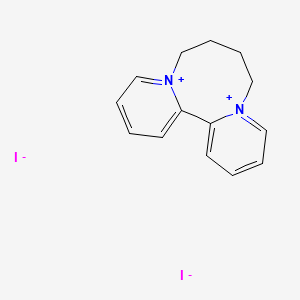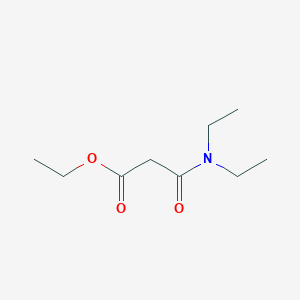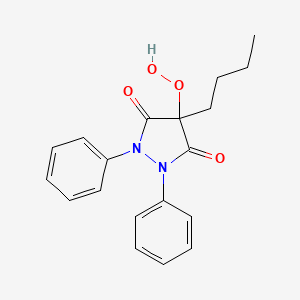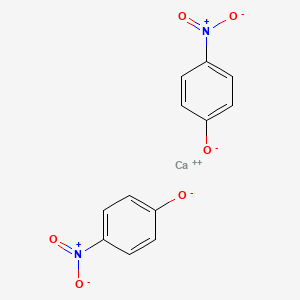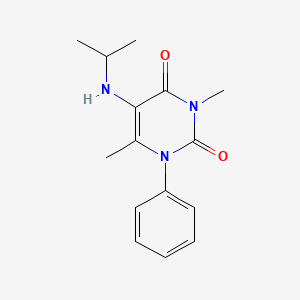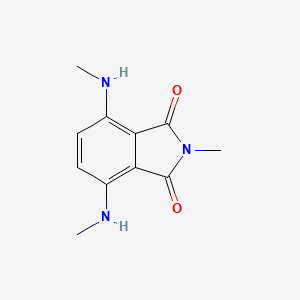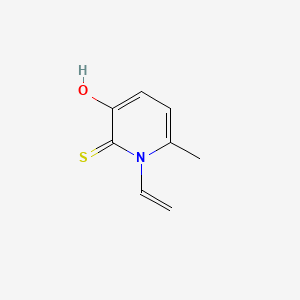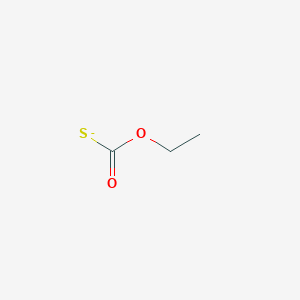
O-Ethyl carbonothioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
O-Ethyl carbonothioate is an organic compound with the molecular formula C₃H₅O₂SThis compound is characterized by the presence of an ethyl group attached to a carbonothioate moiety, making it a versatile molecule in various chemical reactions and applications .
準備方法
Synthetic Routes and Reaction Conditions: O-Ethyl carbonothioate can be synthesized through the esterification of carbonothioic acid with ethanol. The reaction typically involves the use of an acid catalyst, such as concentrated sulfuric acid, to facilitate the esterification process. The general reaction is as follows:
Carbonothioic acid+Ethanol→O-Ethyl carbonothioate+Water
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction rates. The use of high-purity reactants and controlled reaction conditions, such as temperature and pressure, is crucial to achieve high yields and purity of the final product .
化学反応の分析
Types of Reactions: O-Ethyl carbonothioate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thiols or other reduced sulfur-containing compounds.
Substitution: Nucleophilic substitution reactions can replace the ethyl group with other nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄).
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Nucleophiles: Halides, amines, and other nucleophilic species.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with hydrogen peroxide can yield sulfoxides, while reduction with sodium borohydride can produce thiols .
科学的研究の応用
O-Ethyl carbonothioate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biochemical assays to study enzyme activities and metabolic pathways.
Medicine: Research has explored its potential as an antimicrobial agent due to its ability to inhibit the growth of certain bacteria and fungi.
Industry: It is utilized in the production of specialty chemicals and as a reagent in chemical manufacturing processes
作用機序
The mechanism by which O-Ethyl carbonothioate exerts its effects involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit the activity of essential enzymes in microbial cells, leading to cell death. The exact pathways and molecular targets can vary depending on the specific application and the organism being studied .
類似化合物との比較
O-Methyl carbonothioate: Similar structure but with a methyl group instead of an ethyl group.
O-Isobutyl carbonothioate: Contains an isobutyl group, offering different steric and electronic properties.
Comparison: O-Ethyl carbonothioate is unique due to its specific balance of hydrophobicity and reactivity, making it suitable for a variety of applications. Compared to O-Methyl carbonothioate, it has a slightly larger molecular size, which can influence its reactivity and interactions with other molecules. O-Isobutyl carbonothioate, on the other hand, has a bulkier substituent, which can affect its steric interactions and overall chemical behavior .
特性
CAS番号 |
28953-98-2 |
|---|---|
分子式 |
C3H5O2S- |
分子量 |
105.14 g/mol |
IUPAC名 |
ethoxymethanethioate |
InChI |
InChI=1S/C3H6O2S/c1-2-5-3(4)6/h2H2,1H3,(H,4,6)/p-1 |
InChIキー |
MYXNWWDJRWCURH-UHFFFAOYSA-M |
正規SMILES |
CCOC(=O)[S-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[4-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]butyl]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14687590.png)

